PROPAN-2-YL 5-(4-TERT-BUTYLPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Isopropyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a tert-butylphenyl group, and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 5-(4-TERT-BUTYLPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the active methylene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Isopropyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antibacterial, and anti-inflammatory agent.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 5-(4-TERT-BUTYLPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s thiazolo[3,2-a]pyrimidine core is structurally similar to purine, allowing it to effectively bind to biological targets such as enzymes and receptors . This binding can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-aryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
- Diethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarboxylate
Uniqueness
Isopropyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the tert-butylphenyl group enhances its lipophilicity, while the isopropyl ester moiety contributes to its stability and bioavailability .
Properties
Molecular Formula |
C22H28N2O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
propan-2-yl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H28N2O3S/c1-12(2)27-20(26)17-13(3)23-21-24(19(25)14(4)28-21)18(17)15-8-10-16(11-9-15)22(5,6)7/h8-12,14,18H,1-7H3 |
InChI Key |
BWTWZELDXYHCMO-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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